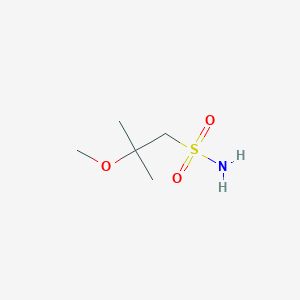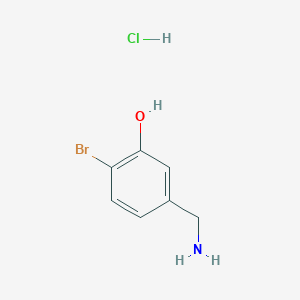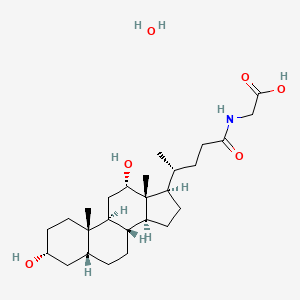![molecular formula C19H21N3O2S2 B2926808 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 1252918-00-5](/img/structure/B2926808.png)
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide” is a chemical compound with the molecular formula C20H27N3O2S2 . It is a derivative of thieno[3,2-d]pyrimidine .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The molecule also contains a butyl group, an acetamide group, and a sulfanyl group attached to the thieno[3,2-d]pyrimidine core .Scientific Research Applications
Dual Inhibitory Activity
One significant application of this compound lies in its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Such compounds are highly sought after for their potential to interfere with the folate pathway, which is crucial for DNA synthesis and cell division. This makes them promising candidates for cancer therapy. For example, studies have identified compounds with a similar structure to 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide showing potent dual inhibitory activities against human TS and DHFR, indicating their potential in cancer treatment (Gangjee, Qiu, Li, Kisliuk, 2008).
Antitumor Activity
Another application is in the development of antitumor agents. The synthesis and evaluation of derivatives of thieno[3,2-d]pyrimidine have demonstrated potent anticancer activities against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. Such compounds, sharing a core structural similarity with this compound, highlight the potential of these molecules in designing new anticancer drugs (Hafez, El-Gazzar, 2017).
Crystal Structure Analysis
Understanding the crystal structure of compounds related to this compound provides insights into their potential interactions with biological targets. Studies have revealed the crystal structures of similar compounds, which can inform the design of molecules with improved efficacy and selectivity (Subasri et al., 2016).
Quantum Chemical Analysis
Quantum chemical analysis of similar molecules has been used to explore their molecular structure, bonding interactions, and potential as antiviral agents, including against COVID-19. Such studies provide a deeper understanding of the compound's mechanism of action at the molecular level, paving the way for the development of targeted therapies (Mary et al., 2020).
Future Directions
The potential applications and future directions for this compound are not specified in the available literature. Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for various applications, including medicinal chemistry , suggesting potential areas of future research for this compound.
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-3-4-10-22-18(24)17-15(9-11-25-17)21-19(22)26-12-16(23)20-14-8-6-5-7-13(14)2/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPXSOAFJQXMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde](/img/structure/B2926734.png)





![Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2926747.png)

